
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₀H₈FNO₄ It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2-fluoro-5-nitrophenyl substituent
准备方法
The synthesis of 1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction. This can be achieved using reagents such as diazomethane or diiodomethane in the presence of a catalyst like copper(I) iodide.
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the corresponding bromide.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as acid chlorides or esters, using reagents like thionyl chloride or alcohols in the presence of a catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, iron powder, thionyl chloride, and various nucleophiles.
科学研究应用
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid and its derivatives involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties and metabolic pathways.
相似化合物的比较
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-methanol: This compound has a hydroxyl group instead of a carboxylic acid group, which can influence its reactivity and biological activity.
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-amine: The presence of an amino group can lead to different chemical and biological properties compared to the carboxylic acid derivative.
1-(2-Fluoro-5-nitrophenyl)cyclopropane-1-thiol:
The uniqueness of this compound lies in its combination of a cyclopropane ring, a nitro group, and a fluorine atom, which together confer distinct chemical and biological properties.
属性
分子式 |
C10H8FNO4 |
|---|---|
分子量 |
225.17 g/mol |
IUPAC 名称 |
1-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8FNO4/c11-8-2-1-6(12(15)16)5-7(8)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI 键 |
URROXGSCRGROKM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=C(C=CC(=C2)[N+](=O)[O-])F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


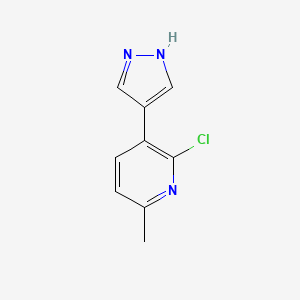



![1-{3,3-Dimethylbicyclo[2.2.2]octan-1-yl}methanaminehydrochloride](/img/structure/B13602562.png)
![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
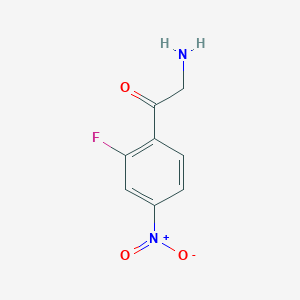
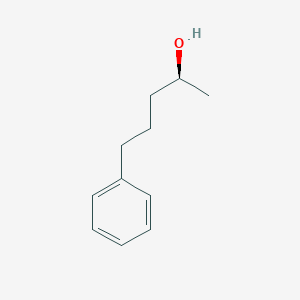


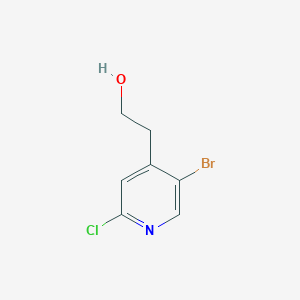
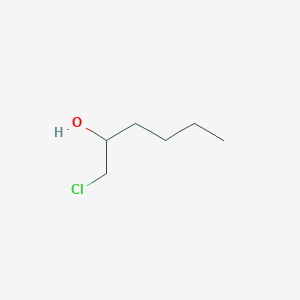
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclopropane-1-carbonitrile](/img/structure/B13602626.png)
